molecular formula C7H9Cl2NO B13931126 2-(Aminomethyl)-4-chlorophenol hydrochloride

2-(Aminomethyl)-4-chlorophenol hydrochloride

Cat. No.: B13931126
M. Wt: 194.06 g/mol
InChI Key: ZCRAMLOPAJNVAL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-chlorophenol hydrochloride is an organic compound with a molecular formula of C7H9Cl2NO. It is a derivative of phenol, characterized by the presence of an aminomethyl group and a chlorine atom attached to the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-chlorophenol hydrochloride typically involves the reaction of 4-chlorophenol with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced to the phenol ring. The reaction conditions usually involve the use of an acidic catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of reactants and catalysts, followed by purification steps to isolate the desired product. The use of advanced purification techniques, such as crystallization and filtration, ensures the high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-chlorophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-4-chlorophenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-chlorophenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: Lacks the chlorine atom and has different reactivity and applications.

    4-Chlorophenol: Lacks the aminomethyl group and has distinct chemical properties.

    2-(Aminomethyl)phenol: Similar structure but without the chlorine atom.

Uniqueness

2-(Aminomethyl)-4-chlorophenol hydrochloride is unique due to the presence of both the aminomethyl group and the chlorine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C7H9Cl2NO

Molecular Weight

194.06 g/mol

IUPAC Name

2-(aminomethyl)-4-chlorophenol;hydrochloride

InChI

InChI=1S/C7H8ClNO.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,10H,4,9H2;1H

InChI Key

ZCRAMLOPAJNVAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)O.Cl

Origin of Product

United States

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